1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose
CAS No.: 113544-56-2
Cat. No.: VC20810552
Molecular Formula: C34H28O9
Molecular Weight: 580.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113544-56-2 |
|---|---|
| Molecular Formula | C34H28O9 |
| Molecular Weight | 580.6 g/mol |
| IUPAC Name | [(4aR,6S,7R,8S,8aR)-6,7-dibenzoyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
| Standard InChI | InChI=1S/C34H28O9/c35-30(22-13-5-1-6-14-22)40-28-27-26(21-38-33(42-27)25-19-11-4-12-20-25)39-34(43-32(37)24-17-9-3-10-18-24)29(28)41-31(36)23-15-7-2-8-16-23/h1-20,26-29,33-34H,21H2/t26-,27-,28+,29-,33?,34+/m1/s1 |
| Standard InChI Key | KDMUOVSDDQIVIU-DDBDHODBSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
| SMILES | C1C2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
| Canonical SMILES | C1C2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Introduction
Chemical Identification and Properties
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose is a modified glucopyranose with three benzoyl groups at positions 1, 2, and 3, and a benzylidene acetal protecting group bridging positions 4 and 6. This unique protection pattern creates a structurally rigid molecule with specific reactivity profiles.
Basic Chemical Information
The compound is officially registered with CAS number 113544-56-2 and possesses several synonyms in chemical literature, reflecting various naming conventions in carbohydrate chemistry .
Table 1: Basic Chemical Properties of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose
| Property | Value |
|---|---|
| Common Name | 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose |
| Alternative Names | 4,6-Di-O-benzyliden-1,2,3-tri-O-benzoyl-β-D-glucopyranose; 4,6-O-(Phenylmethylene)-beta-D-glucopyranose tribenzoate; β-D-Glucopyranose, 4,6-O-(phenylmethylene)-, tribenzoate (9CI) |
| CAS Registry Number | 113544-56-2 |
| Molecular Formula | C34H28O9 |
| Molecular Weight | 580.58 g/mol |
| MDL Number | MFCD09952815 |
Structural Features
The compound's structure combines several key features that make it valuable in carbohydrate chemistry:
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The β-configuration at the anomeric position (C-1) provides stereochemical control important for glycosylation reactions
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The benzoyl groups at C-1, C-2, and C-3 serve as protecting groups that can influence reactivity and selectivity
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The 4,6-O-benzylidene group creates a rigid bicyclic structure by forming an acetal between positions 4 and 6
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This protection pattern leaves no free hydroxyl groups, making the compound stable under various reaction conditions
Physical and Chemical Properties
The physical and chemical properties of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose are influenced by its structure, particularly the protecting groups that determine its solubility, reactivity, and stability.
Predicted Physical Properties
While the search results don't provide specific experimental data for our target compound, we can examine related compounds for insight. For instance, 1,2,3-TRI-O-ACETYL-4,6-O-BENZYLIDENE-D-GLUCOPYRANOSE, which differs only in having acetyl groups instead of benzoyl groups, has reported properties that can serve as a reference point .
Table 2: Estimated Physical Properties Based on Similar Compounds
| Property | Estimated Value | Basis |
|---|---|---|
| Physical Appearance | White to off-white crystalline solid | Typical for protected carbohydrates |
| Solubility | Soluble in chloroform, dichloromethane, DMSO; insoluble in water | Based on similar protected carbohydrates |
| Melting Point | Expected to be >100°C | Based on similar benzoylated carbohydrates |
| Optical Rotation | Expected to have specific rotation [α]D | Common for chiral carbohydrates |
Chemical Reactivity
The reactivity of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose is primarily determined by:
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The benzoyl groups, which can be selectively removed under basic conditions
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The benzylidene acetal, which can be cleaved under acidic conditions or selectively opened
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The anomeric center (C-1), which despite being protected, can be activated for glycosylation reactions
Applications in Carbohydrate Chemistry
As a Building Block in Oligosaccharide Synthesis
Protected glucose derivatives like 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose play crucial roles in oligosaccharide synthesis. The search results indicate that similar compounds are "routinely synthesized by many research groups to be used in glycosylation refinement studies" .
These compounds serve as:
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Glycosyl donors, when the anomeric protecting group is converted to a leaving group
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Intermediates in multi-step synthesis of complex carbohydrates
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Model compounds for studying protecting group effects on reactivity and selectivity
Protection Strategy Significance
The specific arrangement of protecting groups in this compound highlights the importance of protection strategies in carbohydrate chemistry. As noted in the search results, "protecting groups do more than protect," they "control all types of selectivity: regio-, stereo-, and chemoselectivity in glycosylation" .
The benzoyl groups at C-1, C-2, and C-3, combined with the benzylidene acetal at C-4 and C-6, create a distinct reactivity profile that can be leveraged in synthetic design.
Comparison with Related Compounds
Comparing 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose with structurally similar compounds provides insight into the relationship between structure and properties in carbohydrate chemistry.
Table 3: Comparison with Related Compounds
| Compound | Key Differences | Molecular Weight | CAS Number |
|---|---|---|---|
| 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose | Reference compound | 580.58 g/mol | 113544-56-2 |
| 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranose | Benzyl instead of benzoyl groups; 4-methoxybenzylidene instead of benzylidene | 568.7 g/mol | 95712-22-4 |
| 1,2,3-TRI-O-ACETYL-4,6-O-BENZYLIDENE-D-GLUCOPYRANOSE | Acetyl instead of benzoyl groups | Not provided in search results | Not provided in search results |
Effect of Different Protecting Groups
The nature of the protecting groups significantly impacts the compound's properties:
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Benzoyl vs. Acetyl: Benzoyl groups are more stable than acetyl groups under basic conditions, but also more sterically demanding, which can affect reactivity
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Benzoyl vs. Benzyl: Benzyl ethers (as in the 1,2,3-tri-O-benzyl derivative) are stable under basic conditions but can be removed by hydrogenolysis, unlike benzoyl esters
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Benzylidene vs. 4-Methoxybenzylidene: The methoxy substituent can influence the stability and selectivity of acetal cleavage
Research Applications and Significance
Use in Glycosylation Studies
Protected glucose derivatives like 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose are essential in studying glycosylation mechanisms and developing new methods. The search results mention that similar compounds are used in "glycosylation refinement studies" , indicating their importance in method development.
Role in Complex Carbohydrate Synthesis
The search results include an example where a similar benzoylated intermediate was "condensed with methyl 2,3,4-tri-O-benzoyl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate to afford the expected trisaccharide derivative" . This highlights the potential role of our target compound in complex oligosaccharide synthesis.
Analytical Characterization
The analytical characterization of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose would typically include various spectroscopic and spectrometric techniques to confirm its structure and purity.
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